Azoxymethane

Colitis-associated cancer AOM/DSS model Solution stability

Azoxymethane (AOM), CAS 25843-45-2, is a potent colon-specific chemical carcinogen of the alkylating agent class, with molecular formula C₂H₆N₂O and molecular weight 74.08. It is a genotoxic agent that induces DNA adduct formation, specifically O⁶-methylguanine adducts, leading to G→A transitions.

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 25843-45-2
Cat. No. B1215336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxymethane
CAS25843-45-2
SynonymsAzoxymethane
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCN=[N+](C)[O-]
InChIInChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3
InChIKeyDGAKHGXRMXWHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Azoxymethane (AOM) CAS 25843-45-2: Core Specifications and Procurement-Relevant Identity for Colon Carcinogenesis Research


Azoxymethane (AOM), CAS 25843-45-2, is a potent colon-specific chemical carcinogen of the alkylating agent class, with molecular formula C₂H₆N₂O and molecular weight 74.08 . It is a genotoxic agent that induces DNA adduct formation, specifically O⁶-methylguanine adducts, leading to G→A transitions . AOM is a metabolic precursor to methylazoxymethanol (MAM) and an isomer of N-nitrosodimethylamine (NDMA), sharing the same DNA adduct profile [1]. As a research-grade chemical, AOM is supplied as a liquid with purity specifications typically ≥95% (Capillary GC) or ≥98% (HPLC) . The compound is sensitive to prolonged air exposure and elevated temperatures, requiring storage at -20°C under inert gas [2].

Why Azoxymethane (AOM) Cannot Be Readily Substituted by 1,2-Dimethylhydrazine (DMH) or Methylazoxymethanol Acetate (MAMAc) in Colorectal Cancer Modeling


Azoxymethane (AOM) and its close structural and metabolic analogs 1,2-dimethylhydrazine (DMH) and methylazoxymethanol acetate (MAMAc) are all colon carcinogens used in rodent models, yet their divergent metabolic activation pathways, CYP2E1 dependence, tumor induction efficiency, histological outcomes, and solution stability preclude generic substitution [1]. Direct comparative studies demonstrate that DMH produces more aggressive neoplastic progression (hyperplasia through carcinoma) than AOM, but AOM offers superior solution stability and potency in combined AOM/DSS colitis-associated cancer models, with tumor development in 7–10 weeks versus several months for other models [2]. Furthermore, CYP2E1 status differentially affects AOM versus MAMAc activation: AOM-induced colonic O⁶-methylguanine adduct levels are 48% lower in CYP2E1-null versus wild-type mice, whereas MAMAc-induced colonic adducts are 368% higher in null mice [3]. These mechanistic divergences mean that experimental outcomes—including tumor latency, histological subtype, and response to chemopreventive agents—are not interchangeable across carcinogens, making compound-specific selection critical for reproducible and translationally relevant research.

Azoxymethane (AOM) Procurement Decision Guide: Head-to-Head Quantitative Differentiation Against Key Comparators


Azoxymethane vs. 1,2-Dimethylhydrazine (DMH): Superior Solution Stability and Potency in Colitis-Associated Cancer (CAC) Models

In the widely adopted azoxymethane/dextran sulfate sodium (AOM/DSS) murine model of colitis-associated colorectal cancer, AOM has been directly compared to 1,2-dimethylhydrazine (DMH) and found to be more potent and more stable in solution [1][2]. While both compounds share a metabolic activation mechanism, AOM's enhanced stability permits more reproducible experimental protocols and reduces degradation-related variability during administration [2]. The AOM/DSS combination induces adequate colonic tumors in as little as 7–10 weeks, whereas tumor development in other genetically-driven or DMH-based models generally requires several months [2]. Additionally, AOM and DSS can be administered to mice of any genetic background (knockout, transgenic, etc.) without requiring cross-breeding to specific tumorigenic strains, a flexibility not consistently available with alternative carcinogen protocols [2].

Colitis-associated cancer AOM/DSS model Solution stability

Azoxymethane vs. 1,2-Dimethylhydrazine (DMH): Differential Histological Outcomes in Colorectal Carcinogenesis Induction

A direct comparative study in male Wistar rats evaluated the inductive effects of AOM and DMH on colorectal carcinogenesis . Rats treated with AOM developed only moderate dysplasia, whereas DMH-treated rats exhibited a broader and more severe spectrum of lesions including hyperplasia, mild dysplasia, severe dysplasia, and frank carcinoma . This quantitative histological divergence demonstrates that AOM produces a more controlled, less aggressive neoplastic progression, making it preferable for studies requiring a defined pre-neoplastic or early neoplastic endpoint rather than rapid carcinoma development. Additionally, the same study reported that DMH was more than 50 times less expensive than AOM, a procurement-relevant cost differential that must be weighed against experimental objectives .

Colorectal carcinogenesis Histopathology DMH comparison

Azoxymethane vs. Methylazoxymethanol Acetate (MAMAc): Differential CYP2E1-Dependent Metabolic Activation and Colonic DNA Adduct Formation

A study using CYP2E1-null versus wild-type (WT) mice treated with 189 µmol/kg of either AOM or methylazoxymethyl acetate (MAMAc) revealed striking differential effects on colonic DNA O⁶-methylguanine (O⁶-MeG) adduct levels [1]. In the colon of male CYP2E1-null mice treated with AOM, O⁶-MeG adduct levels were 48% lower than in AOM-treated WT mice [1]. In stark contrast, in CYP2E1-null mice treated with MAMAc, colonic O⁶-MeG adduct levels were 368% higher than in MAMAc-treated WT mice [1]. This divergent CYP2E1 dependence means that agents modulating CYP2E1 activity at the tumor initiation stage may enhance or inhibit colon carcinogenesis depending on whether AOM or MAMAc is used as the carcinogen [1]. Consequently, AOM and MAMAc are not interchangeable in studies involving CYP2E1-modulating chemopreventive agents or in genetically modified models with altered CYP2E1 expression.

CYP2E1 metabolism DNA adducts MAMAc comparison

Azoxymethane vs. Heterocyclic Aromatic Amines (AαC and MeIQ): Superior Induction of Colonic Aberrant Crypt Foci (ACF) as an Early Carcinogenesis Biomarker

In a comparative study evaluating the tumor-initiating potential of AOM versus two heterocyclic aromatic amines (HAAs)—2-amino-9H-pyrido[2,3-b]indole (AαC) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)—AOM induced a greater number of colonic aberrant crypt foci (ACF) and dysplastic ACF than either AαC or MeIQ in male A/J mice [1][2]. ACF are an established early biomarker of colon carcinogenesis. Both AαC and AOM induced a greater number of DNA adducts than MeIQ in the liver and colon, but AOM's superiority in ACF induction underscores its enhanced potency for initiating pre-neoplastic lesions in the colon [1]. Notably, based on adduct levels, MeIQ-DNA adducts were more potent than AαC- and AOM-DNA adducts at inducing ACF, suggesting AOM's higher absolute ACF yield reflects greater overall genotoxic burden in the colon [2].

Aberrant crypt foci Colon carcinogenesis HAA comparison

Azoxymethane Analytical Purity Specifications: Vendor-Defined Quality Benchmarks for Reproducible Carcinogenesis Studies

Commercial suppliers of Azoxymethane provide defined purity specifications that serve as procurement-relevant quality benchmarks. FUJIFILM Wako specifies AOM at ≥95.0% purity by Capillary GC . Sigma-Aldrich offers AOM at ≥98% purity (13.4 M concentration) with ≤1% methylene chloride content . Molnova supplies AOM at >98% purity by HPLC . While these purity differences (95% vs. ≥98%) may appear modest, the presence of impurities or residual solvents can influence carcinogen potency, animal toxicity profiles, and experimental reproducibility, particularly given AOM's high potency (typical dose 15 mg/kg weekly for 3 weeks to induce ACF) . Procurement decisions should align purity specifications with the sensitivity of the intended endpoint (e.g., ACF quantification vs. tumor incidence).

Analytical purity Quality control Procurement specification

Azoxymethane (AOM) CAS 25843-45-2: Evidence-Based Research and Industrial Application Scenarios for Informed Procurement


Colitis-Associated Colorectal Cancer (CAC) Modeling: Accelerated Tumorigenesis with AOM/DSS Protocol

For researchers modeling the inflammation-driven pathway of colitis-associated colorectal cancer (CAC), Azoxymethane (AOM) combined with dextran sulfate sodium (DSS) is the evidence-preferred approach. As demonstrated by Thaker et al., the AOM/DSS protocol induces adequate colonic tumors in as little as 7–10 weeks, compared to several months required for DMH-based or genetic mutation models [1]. AOM's superior solution stability relative to DMH ensures reproducible carcinogen dosing across experimental cohorts [1]. This accelerated timeline directly reduces animal husbandry costs and enables higher-throughput chemoprevention screening. Procurement of AOM for CAC studies is supported by the compound's ability to be administered to mice of any genetic background without cross-breeding, maximizing experimental flexibility [1].

Early-Stage Colorectal Carcinogenesis and Chemoprevention Studies: Defined Pre-Neoplastic Endpoint with Moderate Dysplasia

When the experimental objective is to study early neoplastic progression or evaluate chemopreventive interventions before carcinoma development, AOM provides a distinct advantage over DMH. Direct comparative data from Jucá et al. show that AOM-treated rats develop moderate dysplasia only, whereas DMH-treated animals progress to hyperplasia, mild dysplasia, severe dysplasia, and carcinoma . AOM's controlled, less aggressive histological endpoint offers a wider and more interpretable therapeutic window for intervention studies, enabling detection of subtle chemopreventive effects that might be obscured by the rapid carcinoma progression seen with DMH . Researchers should procure AOM when the endpoint requires discrimination of early versus late carcinogenic events.

Mechanistic Studies Involving CYP2E1-Modulating Agents: Avoidance of Metabolic Confounding with AOM

In experimental designs that involve modulation of cytochrome P450 2E1 (CYP2E1) activity—whether via genetic knockout models or pharmacological inhibitors/inducers—AOM is the appropriate carcinogen selection over methylazoxymethanol acetate (MAMAc). As established by Sohn et al., CYP2E1 deficiency reduces AOM-induced colonic O⁶-methylguanine adduct levels by 48%, whereas it increases MAMAc-induced colonic adducts by 368% [2]. This divergent metabolic dependence means that using MAMAc in a CYP2E1-modulated study could invert the observed effect of a chemopreventive agent. Procurement of AOM ensures that experimental outcomes reflect the intended carcinogen activation pathway without confounding by CYP2E1 genotype or pharmacology [2].

High-Throughput Screening of Colon-Specific Genotoxicants Using Aberrant Crypt Foci (ACF) as Endpoint

For laboratories conducting comparative studies of colon-specific genotoxicants or screening environmental/dietary carcinogens, AOM provides a robust positive control due to its superior induction of colonic aberrant crypt foci (ACF). As reported by Kim et al., AOM induced a greater number of ACF and dysplastic ACF than either AαC or MeIQ in male A/J mice [3][4]. The higher ACF yield with AOM enhances statistical power in short-term carcinogenesis bioassays and reduces the number of animals required per group. This application scenario is particularly relevant for toxicology testing facilities and academic cores performing routine colon carcinogen screening, where a reliable, high-yield positive control is essential for assay validation and inter-study comparability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azoxymethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.